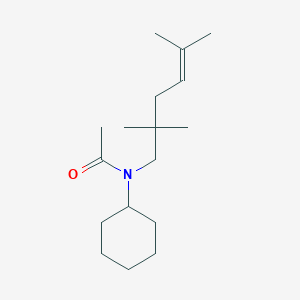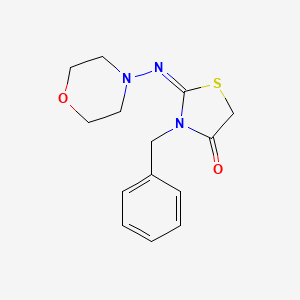![molecular formula C14H21BrNO4P B3893070 diethyl {[(2-bromobenzoyl)(ethyl)amino]methyl}phosphonate](/img/structure/B3893070.png)
diethyl {[(2-bromobenzoyl)(ethyl)amino]methyl}phosphonate
Übersicht
Beschreibung
Phosphonates, such as diethyl phosphonates, are organophosphorus compounds containing C−PO(OR)2 groups . They are structurally closely related to phosphorous acid .
Synthesis Analysis
Phosphonates can be synthesized through various methods. One common method is the Arbuzov Reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide . Another method involves the reaction of phosphorus trichloride with alcohols or phenols .Molecular Structure Analysis
Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid .Chemical Reactions Analysis
Phosphonates can undergo a variety of chemical reactions. For example, they can participate in C-C bond formation reactions . They can also undergo hydrolysis under both acidic and basic conditions .Physical And Chemical Properties Analysis
Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . The physical and chemical properties of a specific phosphonate would depend on its exact molecular structure.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-(diethoxyphosphorylmethyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrNO4P/c1-4-16(11-21(18,19-5-2)20-6-3)14(17)12-9-7-8-10-13(12)15/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFKOKROMSZIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CP(=O)(OCC)OCC)C(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3892992.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B3892995.png)

![N~1~-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3893001.png)
![4-(4-{[5-(2,6-dibromo-4-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3893007.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B3893015.png)
![1-[(benzylamino)carbonothioyl]-4-hydroxyproline](/img/structure/B3893024.png)
![4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide](/img/structure/B3893028.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3893034.png)

![N-(3-acetylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893055.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3893063.png)
![5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893068.png)